Product packaging for 1-(3-(Piperazin-1-yl)phenyl)ethanol(Cat. No.:CAS No. 756752-00-8)

1-(3-(Piperazin-1-yl)phenyl)ethanol

Cat. No.: B3357821
CAS No.: 756752-00-8
M. Wt: 206.28 g/mol
InChI Key: HHIOPZLGVVBFID-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)phenyl)ethanol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazine ring, a privileged scaffold in drug discovery known for its versatile binding properties and presence in a wide range of bioactive molecules . The structure of this compound, which combines an ethanol-substituted phenyl group with the piperazine moiety, suggests potential for diverse applications in scientific investigations. Piperazine-containing compounds are frequently explored in neuroscience research. For instance, some analogues are investigated as multifunctional ligands for dopamine receptors, which are relevant to the study of conditions like Parkinson's disease . Furthermore, the piperazine core is a common feature in molecules studied for their potential to interact with biological targets such as histamine N-methyltransferase (HNMT), making it a subject of interest in immunology and inflammation research . In oncology, certain piperazine derivatives have demonstrated significant cytotoxic potential and the ability to induce apoptosis (programmed cell death) in cancer cell lines, suggesting a role for these compounds in developing novel anti-cancer agents . The presence of the piperazine ring also makes this compound a valuable intermediate or building block (synthon) in complex organic syntheses, including the development of proteolysis targeting chimeras (PROTACs) and other bifunctional molecules . This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B3357821 1-(3-(Piperazin-1-yl)phenyl)ethanol CAS No. 756752-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-piperazin-1-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9-10,13,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOPZLGVVBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 3 Piperazin 1 Yl Phenyl Ethanol and Its Structural Analogs

Retrosynthetic Analysis of 1-(3-(Piperazin-1-yl)phenyl)ethanol

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform potential synthetic routes. The primary disconnection points are the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen, and the C-O and C-C bonds of the ethanol (B145695) substituent.

One common approach involves disconnecting the aryl-nitrogen bond, leading to two key precursors: piperazine and a substituted phenylethanol derivative, such as 1-(3-aminophenyl)ethanol (B1666771) or a halo-substituted analog. This strategy relies on well-established methods for forming C-N bonds.

Another retrosynthetic pathway involves the formation of the ethanol group late in the synthesis. This would start with a precursor like 1-(3-(piperazin-1-yl)phenyl)ethanone, which can be synthesized and then reduced to the final alcohol. This approach allows for the introduction of chirality at the final step.

Classical Organic Synthesis Routes for Piperazine Derivatives

The formation of the piperazine ring and its attachment to the phenyl group are central to the synthesis of the target molecule. Several classical and modern organic synthesis reactions are employed for this purpose.

Amination Reactions

Amination reactions are a cornerstone for the formation of the aryl-piperazine bond. These methods include reductive amination and nucleophilic substitution.

Reductive Amination : This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. thieme-connect.com For instance, a suitably protected piperazine can be reacted with a 3-substituted benzaldehyde (B42025) under reductive amination conditions to form the desired N-arylpiperazine. mdpi.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. harvard.edu A study demonstrated the direct synthesis of a benzylpiperazine from the corresponding benzaldehyde and piperazine using continuous-flow hydrogenation, highlighting a green and scalable approach. thieme-connect.com

Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) can be employed when the aromatic ring is activated by electron-withdrawing groups. mdpi.com While not directly applicable to the electron-rich phenyl ring in the target molecule, this method is a staple in the synthesis of many N-arylpiperazine derivatives. researchgate.netresearchgate.net More broadly, nucleophilic substitution on alkyl halides or sulfonates is a common way to functionalize the piperazine nitrogen. mdpi.comnih.gov For example, 1-benzylpiperazine (B3395278) has been synthesized by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org

Cyclization Reactions for Piperazine Ring Formation

The piperazine ring itself can be constructed through various cyclization strategies. organic-chemistry.org One approach involves the reaction of a 1,2-diamine with a suitable dielectrophile. nih.gov Another method is the reductive cyclization of dioximes, which allows for the construction of the piperazine ring from a primary amino group. nih.govmdpi.commdpi.com Manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have also been reported to yield piperazine-containing dihydrofuran molecules. nih.gov The synthesis of piperazine from ethylene (B1197577) glycol via an amination reaction in a fixed-bed reactor has also been explored. researchgate.net

Coupling Reactions (e.g., Buchwald-Hartwig Amination for Aryl-Nitrogen Bonds)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of N-arylpiperazines and offers a broad substrate scope with high functional group tolerance. mdpi.comnih.gov The reaction can be performed with unprotected piperazine, and optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.govresearchgate.net For instance, a Pd/BINAP catalyst system in a toluene-DBU solvent system has been shown to be effective. nih.gov This methodology has been successfully applied to the synthesis of various arylpiperazine derivatives, even under aerobic and solvent-free conditions. nih.gov

Stereoselective Synthesis Approaches for Chiral Phenylethanol Centers

The phenylethanol moiety of the target molecule contains a chiral center. The stereoselective synthesis of this chiral alcohol is critical for obtaining enantiomerically pure final products.

Asymmetric Reduction Methods

Asymmetric reduction of the corresponding ketone, 1-(3-(piperazin-1-yl)phenyl)ethanone, is a direct and effective method for establishing the chiral center. This can be achieved through various chemical and biocatalytic methods.

Chemical Asymmetric Reduction : Chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands derived from terpenic glycols, have been used for the asymmetric reduction of acetophenone (B1666503). acs.org Asymmetric transfer hydrogenation (ATH) using ruthenium or rhodium complexes with chiral ligands is another widely used method for the reduction of ketones, including acetophenone and its derivatives, often with high enantioselectivity. organic-chemistry.org

Biocatalytic Asymmetric Reduction : The use of whole microbial cells or isolated enzymes offers a green and highly selective alternative for the asymmetric reduction of ketones. For example, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of substituted acetophenones to the corresponding (S)-alcohols with high enantiopurity. nih.gov Similarly, whole cells of the edible plant lentil (Lens culinaris) can be used as a biocatalyst for the reduction of acetophenone derivatives. tandfonline.com Soil filamentous fungi, such as Penicillium rubens, have also been explored for the keto reduction of acetophenone and its derivatives to their corresponding chiral alcohols. nih.gov

PrecursorReagent/CatalystProductReference
3-Substituted BenzaldehydeProtected Piperazine, Reductive Amination ConditionsN-Arylpiperazine mdpi.com
BenzaldehydePiperazine, Continuous-Flow HydrogenationBenzylpiperazine thieme-connect.com
Aryl HalidePiperazine, Pd Catalyst (e.g., Pd/BINAP)N-Arylpiperazine nih.gov
AcetophenoneImmobilized Rhodotorula glutinis cells(S)-1-Phenylethanol nih.gov
Acetophenone DerivativesLens culinaris whole cellsChiral (R) and (S)-Alcohols tandfonline.com
3-Hydroxy AcetophenonePenicillium rubens VIT SS1Chiral Alcohol nih.gov

Chiral Auxiliary-Mediated Reactions

The synthesis of specific enantiomers of this compound can be achieved with high stereocontrol through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct a subsequent chemical transformation diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

One of the most powerful and widely used classes of chiral auxiliaries is the Evans oxazolidinones, which are typically derived from readily available chiral amino acids. santiago-lab.comresearchgate.net A potential strategy to synthesize enantiopure this compound using this method would involve an asymmetric aldol (B89426) reaction. chem-station.comblogspot.com

The general process is as follows:

Acylation: An Evans oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated to attach an acetyl group, forming an N-acetyl imide. santiago-lab.com

Enolate Formation: The N-acetyl imide is treated with a boron triflate (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a stereodefined (Z)-enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate. chem-station.comblogspot.com

Aldol Reaction: The boron enolate is then reacted with a suitably protected 3-(piperazin-1-yl)benzaldehyde. The chiral auxiliary directs the attack of the aldehyde from the less sterically hindered face, leading to the formation of a β-hydroxy imide with high diastereoselectivity. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product. This can be achieved through various methods, such as reduction with lithium borohydride, to yield the desired chiral 1,3-diol, which can then be converted to the final product. santiago-lab.com

Another prominent class of chiral auxiliaries are those derived from pseudoephedrine or the more recently developed pseudoephenamine. wikipedia.orgharvard.edunih.gov These can be used in asymmetric alkylation reactions. In this approach, the pseudoephedrine is first converted to an amide with a protected 3-(piperazin-1-yl)benzoic acid. Deprotonation followed by alkylation with a methyl halide would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. harvard.edunih.gov

Enzymatic Biocatalysis

Enzymatic biocatalysis presents a highly efficient and environmentally friendly alternative for producing enantiomerically pure alcohols. researchgate.net This "green" approach offers exceptional selectivity under mild reaction conditions. For the synthesis of chiral this compound, the most relevant enzymatic reaction is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-(piperazin-1-yl)phenyl)ethanone.

This transformation is typically accomplished using ketoreductases (KREDs), a class of oxidoreductase enzymes. santiago-lab.com These enzymes, often employed as whole-cell biocatalysts or as purified, isolated enzymes, facilitate the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the ketone's carbonyl group. nih.gov The three-dimensional structure of the enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of either the (R)- or (S)-alcohol. santiago-lab.comresearchgate.net

Modern protein engineering and directed evolution techniques have enabled the development of extensive KRED libraries with a wide range of substrate specificities and stereoselectivities. This allows for the selection of an optimal enzyme for a specific target ketone, often achieving very high enantiomeric excess (ee) and yields. The process can be scaled for industrial production, making it a valuable tool in pharmaceutical manufacturing. nih.gov

Table 1: Comparison of Chiral Synthesis Strategies

Strategy Mechanism Key Reagents/Components Advantages
Chiral Auxiliary Covalent attachment of a chiral molecule to direct a diastereoselective reaction (e.g., aldol, alkylation), followed by cleavage. Evans Oxazolidinones, Pseudoephedrine, Boron Reagents, Strong Bases. High diastereoselectivity, predictable stereochemical outcome, well-established methods. wikipedia.orgchem-station.com

| Enzymatic Biocatalysis | Asymmetric reduction of a prochiral ketone using an enzyme. | Ketoreductases (KREDs), Whole-cell systems, Cofactor (NADPH). | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly, applicable to large scale. nih.govresearchgate.net |

Derivatization Strategies for Enhancing Molecular Diversity

The this compound scaffold possesses several sites that are amenable to chemical modification, allowing for the creation of a diverse library of structural analogs. These modifications can be targeted to the phenyl ring, the piperazine nitrogens, or the ethanol hydroxyl group.

Modifications at the Phenyl Ring

The aromatic phenyl ring is a prime target for derivatization, typically through electrophilic aromatic substitution on a suitable precursor like 3-(piperazin-1-yl)acetophenone. The piperazinyl group is a strongly activating, ortho-, para-directing group. Therefore, substituents can be introduced at the positions ortho and para to the piperazine moiety (positions 2, 4, and 6). Common modifications include:

Halogenation: Introduction of chloro, bromo, or fluoro groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Selectfluor.

Nitration: Addition of a nitro group using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the reaction conditions must be carefully controlled due to the presence of the basic piperazine ring.

Substitutions on the Piperazine Nitrogen Atoms

The secondary amine (N-H) of the piperazine ring is a versatile handle for introducing a wide array of substituents. The nucleophilicity of this nitrogen allows for straightforward reactions to generate diverse analogs.

N-Alkylation: Reaction with various alkyl halides (e.g., benzyl chloride, alkyl bromides) in the presence of a base leads to the corresponding N-substituted derivatives. The benzyl group is a common choice and can also serve as a protecting group that is easily removed by hydrogenolysis.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields N-acyl derivatives. This introduces an amide functionality, which can alter the compound's electronic and physical properties.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another route to N-alkylated products.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach various aryl or heteroaryl groups to the piperazine nitrogen.

Table 2: Examples of Piperazine Nitrogen Derivatization

Reaction Type Reagent Example Resulting Functional Group
N-Alkylation Benzyl bromide N-benzyl
N-Acylation Acetyl chloride N-acetyl
N-Arylation Bromobenzene, Pd catalyst N-phenyl

| Michael Addition | Acrylonitrile | N-(2-cyanoethyl) |

Alterations of the Ethanol Hydroxyl Group

The secondary alcohol of the ethanol side chain provides another key site for modification. The hydroxyl group can be derivatized through several classic alcohol reactions:

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions such as the Fischer esterification or using coupling agents like DCC) produces esters.

Replacement with Halogens: The hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then displaced by a halide nucleophile. Alternatively, reagents like thionyl chloride can directly convert the alcohol to a chloride.

Oxidation: Mild oxidation of the secondary alcohol would regenerate the ketone, 1-(3-(piperazin-1-yl)phenyl)ethanone.

Green Chemistry Principles in the Synthesis of Piperazine-Phenylethanol Scaffolds

Applying the principles of green chemistry to the synthesis of piperazine-containing compounds is an area of growing importance, aimed at reducing environmental impact and improving safety and efficiency.

Key green strategies applicable to the synthesis of this compound and its analogs include:

Biocatalysis: As discussed previously, the use of enzymes like KREDs for asymmetric synthesis is a cornerstone of green chemistry. It avoids the need for stoichiometric chiral reagents and often proceeds in aqueous media under mild conditions. santiago-lab.comresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary goal. For many reactions involving piperazine scaffolds, aqueous ethanol has been shown to be an effective green solvent. researchgate.net

Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, piperazine immobilized on a solid support like graphene oxide has been used as a reusable catalyst. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product is crucial. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can be applied to build complex piperazine derivatives. wikipedia.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. wikipedia.org

By integrating these principles, the synthesis of piperazine-phenylethanol scaffolds can be made more sustainable, cost-effective, and environmentally responsible.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The journey from simple starting materials to the complex architecture of this compound involves several key intermediates, each requiring specific purification methods to remove impurities before proceeding to the next synthetic step. The final compound, in turn, must be rigorously purified to meet the standards required for its intended application. The primary techniques leveraged in this process include chromatography, crystallization, and extraction.

A common synthetic route to this compound begins with the nitration of acetophenone to yield 3-nitroacetophenone, which is then reduced to 1-(3-nitrophenyl)ethanol (B1296107). Subsequent reduction of the nitro group affords 1-(3-aminophenyl)ethanol. This amino alcohol can then be reacted with a protected piperazine derivative, followed by deprotection to yield the final product. An alternative strategy involves the direct reaction of 1-(3-aminophenyl)ethanol with a bis-haloethane followed by cyclization with an amine.

Purification of Intermediates:

1-(3-Nitrophenyl)ethanol: Following its synthesis, typically through the reduction of 3-nitroacetophenone, the reaction mixture is often subjected to an aqueous workup. This involves extracting the product into an organic solvent like ether. chegg.com The combined organic extracts are then washed with a saline solution and dried over an anhydrous agent such as magnesium sulfate (B86663) to remove residual water. chegg.com Further purification can be achieved through column chromatography. google.com The solubility of the precursor, 1-(3-nitrophenyl)ethanone, has been studied in various solvents, with acetone (B3395972) showing the highest solubility, followed by acetonitrile (B52724) and ethyl acetate, which can inform purification strategies. acs.org

1-(3-Aminophenyl)ethanol: The reduction of the nitro group in 1-(3-nitrophenyl)ethanol to an amine is a critical step. After the reaction, which can be carried out using reagents like iron powder in ethanol/water with an acid catalyst, the workup typically involves filtering off the solid catalyst. google.com The filtrate is then subjected to extraction with a solvent like dichloromethane (B109758). The organic layers are combined, washed to neutrality, and dried. google.com Recrystallization is a common method for purifying 1-(3-aminophenyl)ethanol, with water being a potential solvent.

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This protected piperazine is a crucial reactant. Its synthesis often results in a mixture containing the desired mono-protected piperazine and the di-protected byproduct. Purification is frequently accomplished using flash chromatography. chemicalbook.comgoogle.com An alternative purification involves an acid-base extraction. The reaction mixture can be washed with an acidic solution to remove any di-acylated product, followed by basification of the aqueous layer and extraction of the desired mono-protected product with a solvent like ethyl acetate. chemicalbook.com

Purification of the Final Compound: this compound

The final purification of this compound and its structural analogs often employs a combination of chromatographic and crystallization techniques to remove any remaining impurities, which may include unreacted starting materials, byproducts from the coupling reaction, or residual catalysts.

Column Chromatography: This is a widely used technique for the purification of arylpiperazine derivatives. nih.govnih.gov A slurry of silica (B1680970) gel is typically used as the stationary phase. The crude product is loaded onto the column, and a solvent system (eluent) is passed through to separate the components based on their polarity. For arylpiperazines, a common eluent system is a mixture of a non-polar solvent like chloroform (B151607) or dichloromethane and a polar solvent such as methanol (B129727). nih.govnih.gov The ratio of the solvents is optimized to achieve the best separation. For instance, a mixture of chloroform and methanol in a 9.5:0.5 or 19:1 (v/v) ratio has been successfully used. nih.govnih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization and Recrystallization: After chromatographic purification, or sometimes as an alternative, crystallization is employed to obtain a highly pure solid product. The choice of solvent is critical for successful recrystallization. researchgate.net The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of crystals upon cooling. mt.com For arylpiperazine derivatives, common recrystallization solvents include ethanol and methanol. nih.govgoogle.com In some cases, a solvent-antisolvent system is effective. This involves dissolving the compound in a good solvent and then slowly adding a poor solvent (antisolvent) until the solution becomes cloudy, inducing crystallization. chemicalforums.com Common solvent pairs include n-hexane/acetone and n-hexane/THF. rochester.edu For basic compounds like this compound, forming a salt (e.g., a hydrochloride salt) can facilitate crystallization and improve purity. rochester.edu The crude product can also be purified by recrystallization from solvents like isopropyl alcohol with the addition of charcoal to remove colored impurities. nih.gov

Extraction: Liquid-liquid extraction is a fundamental technique used during the workup of many of the synthetic steps. It is used to separate the product from water-soluble impurities and inorganic salts. Typically, after a reaction, the mixture is diluted with water and extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. nih.gov The organic layers are then combined, washed with brine, dried, and the solvent is evaporated to yield the crude product, which then undergoes further purification by chromatography or crystallization.

The meticulous application of these purification techniques is paramount to obtaining this compound and its intermediates with the high degree of purity required for reliable research and development.

Compound Data

Molecular Interaction and Biological Target Engagement Research in Vitro and Computational Frameworks

Ligand-Receptor Binding Studies in Cell-Free Systems and Isolated Receptor Preparations

Ligand-receptor binding studies are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. These assays are typically the first step in characterizing a new chemical entity's potential biological activity.

Radioligand binding assays are a highly sensitive and standard method to measure the affinity of a ligand for a receptor. nih.govgiffordbioscience.com In these experiments, a radiolabeled form of a known ligand is incubated with a preparation of isolated receptors, such as cell membranes. The unlabeled compound of interest, in this case, 1-(3-(Piperazin-1-yl)phenyl)ethanol, would be added in increasing concentrations to compete with the radioligand for binding to the receptor.

The data generated from these assays would allow for the determination of the inhibitory constant (Kᵢ), which reflects the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. This data is typically presented in a table format.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound This table is for illustrative purposes only as no data is currently available.

Receptor Target Radioligand Used Kᵢ (nM)
e.g., Serotonin (B10506) 5-HT₁A e.g., [³H]8-OH-DPAT Data Not Available
e.g., Dopamine (B1211576) D₂ e.g., [³H]Spiperone Data Not Available

As an alternative to radioligand assays, fluorescence-based binding assays offer a non-radioactive method to assess ligand binding. These assays can utilize fluorescently labeled ligands or employ techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET). In a typical FP assay, a small fluorescently labeled ligand, when unbound, tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site would displace the fluorescent ligand, causing a decrease in polarization.

Functional Assays for Receptor Agonism or Antagonism in Isolated Cellular Systems

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure the downstream cellular response following receptor engagement.

Common functional assays include measuring changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP), or assessing the activation of G-proteins through GTPγS binding assays. For instance, if this compound were to act as an agonist at a Gq-coupled receptor, a calcium mobilization assay would show an increase in intracellular calcium upon its application. Conversely, if it were an antagonist, it would block the calcium increase induced by a known agonist. The potency of the compound is typically expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Table 2: Hypothetical Functional Assay Data for this compound This table is for illustrative purposes only as no data is currently available.

Assay Type Receptor Target Functional Response (EC₅₀/IC₅₀, nM) Activity
Calcium Mobilization e.g., Histamine H₁ Receptor Data Not Available Agonist/Antagonist
GTPγS Binding e.g., Cannabinoid CB₁ Receptor Data Not Available Agonist/Antagonist

Enzyme Inhibition/Activation Studies

Enzyme inhibition or activation assays are used to determine if a compound can modulate the activity of a specific enzyme. This is crucial for understanding the compound's mechanism of action if it targets an enzyme rather than a receptor.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). plos.orgnih.gov Inhibition of MAGL leads to increased levels of 2-AG, which can have therapeutic effects in various neurological and inflammatory conditions. nih.govmdpi.com To assess if this compound inhibits MAGL, an in vitro assay would be performed using a purified enzyme or cell lysates containing MAGL. The activity of the enzyme would be measured in the presence of varying concentrations of the compound, and the IC₅₀ value would be determined.

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govmostwiedzy.pl As such, IMPDH is a target for immunosuppressive, antiviral, and anticancer drugs. frontiersin.orgmdpi.com An IMPDH inhibition assay would measure the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). The ability of this compound to block this conversion would be quantified by its IC₅₀ value.

Table 3: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only as no data is currently available.

Enzyme Target Assay Principle IC₅₀ (µM)
Monoacylglycerol Lipase (MAGL) e.g., Hydrolysis of a fluorogenic substrate Data Not Available
Inosine-5′-monophosphate dehydrogenase (IMPDH) e.g., Spectrophotometric measurement of NADH production Data Not Available

Investigations of Molecular Mechanism of Action in Cellular Contexts

The phenylpiperazine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds designed to interact with biological systems. nih.govmdpi.com Research into derivatives containing this scaffold provides insight into their mechanisms of action at a cellular level.

The evaluation of a compound's effect on cell viability and proliferation is a fundamental step in understanding its biological activity. Studies on various derivatives incorporating the phenylpiperazine motif reveal a range of effects contingent on the specific chemical modifications.

For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects against a gastric adenocarcinoma cell line (AGS). nih.gov Most of the twenty-three synthesized compounds demonstrated a significant reduction in cell viability when administered at a concentration of 50 µM for 48 and 72 hours. In contrast, their cytotoxicity against non-pathological human gingival fibroblasts (HGFs) was generally limited, with only one compound (compound 2) showing a significant reduction in HGF viability at 10 µM after 48 hours. nih.gov This suggests that specific substitutions on the phenylpiperazine scaffold can impart selectivity against cancer cell lines.

In another study, piperazine-substituted pyranopyridines were assessed for their anti-proliferative activity. These hybrid molecules were tested for their impact on cell viability using standard MTT assays in cell lines such as HepaRG, which are noted for expressing high levels of metabolic enzymes. nih.gov Similarly, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, another class of heterocyclic compounds, used MTT assays to screen for antiproliferative activity against a panel of cancer cell lines before investigating the most potent derivatives for their specific molecular targets. mdpi.com These assays are crucial for identifying initial hit compounds and understanding the structure-activity relationships that govern cytotoxicity and anti-proliferative effects.

It is important to note that the solvents used to dissolve compounds for in vitro assays, such as ethanol (B145695) and DMSO, can themselves have cytotoxic effects. jrespharm.com Studies have shown that ethanol can decrease cell proliferation in a concentration-dependent manner in various cell lines including K562, HL60, and HCT-116. jrespharm.com Therefore, results from cell viability assays must be carefully interpreted in the context of appropriate vehicle controls.

Table 1: Effect of Selected Phenylpiperazine Derivatives on Cell Viability This table is interactive. You can sort and filter the data.

Compound Class Cell Line Concentration Time (h) Effect on Viability Reference
3(2H)-Pyridazinone Derivatives AGS (Gastric Adenocarcinoma) 50 µM 48 & 72 Significant Reduction nih.gov
3(2H)-Pyridazinone Derivative (Cmpd 2) HGF (Fibroblasts) 10 µM 48 Significant Reduction nih.gov
3(2H)-Pyridazinone Derivatives HGF (Fibroblasts) 10 µM 48 & 72 Generally Limited Effect nih.gov
Piperazine-Substituted Pyranopyridines HepaRG Not specified 72 Assessed nih.gov

Compounds that inhibit cell proliferation are often investigated for their ability to induce programmed cell death, or apoptosis. Research into heterocyclic compounds, including those with structural similarities to the phenylpiperazine class, has uncovered mechanisms involving the activation of key apoptotic pathways.

A study on a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives found that the most potent anti-proliferative compounds could induce apoptosis. mdpi.com Specifically, compounds 3g and 3h were shown to activate caspase-3 and caspase-8, crucial executioner and initiator caspases in the apoptotic cascade. Furthermore, these compounds led to an increase in the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This modulation of the Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) apoptosis pathway.

In a different context, research on the natural compound Piperlongumine demonstrated that it induces apoptosis in human oral cancer cells by modulating the MAPK signaling pathway. nih.gov While not a direct analogue, this study highlights a common strategy where bioactive molecules trigger apoptosis through interaction with major signaling cascades. It's also noteworthy that acute exposure to ethanol itself can trigger hepatic apoptosis through a mechanism involving the Fas/Fas ligand system and the release of mitochondrial cytochrome c, leading to caspase-3 activation. nih.gov This demonstrates that even simple molecules can engage complex apoptotic machinery.

The biological effects of a compound are ultimately driven by its ability to modulate specific intracellular signaling pathways. The phenylpiperazine core is found in many molecules that target key signaling proteins.

For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs). nih.gov Their primary mechanism of action is the inhibition of the serotonin transporter, which modulates serotonergic signaling in the nervous system. The most promising compound from this series, A20 , displayed potent 5-HT reuptake inhibition in vitro. nih.gov

In other research, derivatives of the core structure are investigated for their effects on kinase signaling cascades. The p38 mitogen-activated protein kinase (MAPK) is a target for anti-inflammatory agents, and studies on pyridopyridazin-6-ones have explored their p38-α MAPK inhibitory activity. youtube.com Similarly, the natural product Piperlongumine has been shown to induce its anticancer effects by modulating the MAPK signaling pathway. nih.gov Ethanol has also been shown to broadly impact intracellular signaling, affecting pathways involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases. nih.govnih.gov These examples underscore the versatility of the phenylpiperazine scaffold and its derivatives in interacting with and modulating a wide array of critical cellular signaling pathways.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are powerful computational tools used to understand the relationship between a molecule's structure and its biological activity. These methods are frequently applied to series of compounds containing the phenylpiperazine scaffold to guide the design of more potent and selective molecules.

QSAR models correlate variations in the physicochemical properties or 3D fields of a set of molecules with their observed biological activities.

A 2D-QSAR study was performed on a series of aryl alkanol piperazine (B1678402) derivatives to analyze their antidepressant activities, specifically their ability to inhibit serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov The study developed statistically significant models that identified key molecular descriptors influencing activity. For 5-HT reuptake inhibition, descriptors related to atom type counts (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (S_sssCH, Jurs-PNSA-3) were found to be important. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. A CoMFA study on piperazine-based inhibitors of stromelysin-1 (MMP-3) successfully created a predictive model by analyzing the steric and electrostatic fields of the molecules. nih.gov This model helped to identify regions where specific substitutions would enhance or decrease inhibitory activity. Similarly, 3D-QSAR studies on pyridopyridazin-6-ones as p38-α MAPK inhibitors and piperazinylalkylisoxazole analogues as dopamine D3 receptor ligands have yielded robust models (q² > 0.5) that guide the synthesis of new, more potent compounds. youtube.comnih.gov

Table 2: Examples of QSAR Studies on Phenylpiperazine-Related Scaffolds This table is interactive. You can sort and filter the data.

Compound Class Target/Activity QSAR Method Key Findings/Model Quality Reference
Aryl Alkanol Piperazine Derivatives Antidepressant (5-HT/NA Reuptake) 2D-QSAR (GFA) r² > 0.924, r²(pred) > 0.890 nih.gov
Piperazine-based Inhibitors Stromelysin-1 (MMP-3) 3D-QSAR (CoMFA) r²(cv) = 0.592, r² = 0.989 nih.gov
Piperazinylalkylisoxazole Analogues Dopamine D3 Receptor 3D-QSAR (CoMFA) q² = 0.727, r² = 0.919 nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used as 3D queries to search large compound databases in a process called virtual screening, aiming to discover novel chemical scaffolds with the desired activity. nih.govbiorxiv.org

For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues that act as selective PDE4B inhibitors. nih.gov This model, combined with a 3D-QSAR analysis, provided a robust framework for predicting the activity of new compounds. The pharmacophore model itself can be used to filter virtual libraries, identifying molecules that possess the key features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—in the correct spatial orientation.

The concept of "scaffold hopping" is often employed in conjunction with virtual screening. nih.govmdpi.com This technique aims to identify new core structures (scaffolds) that can support the same pharmacophoric features as a known active compound. A scaffold-focused virtual screen applied to discover TTK kinase inhibitors successfully identified eight active compounds with novel scaffolds that were structurally distinct from the initial query molecule. nih.gov This approach highlights the power of computational methods not only to optimize existing chemical series but also to discover entirely new classes of biologically active molecules based on an initial hit or a pharmacophore hypothesis derived from compounds like this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Due to the absence of direct experimental data for this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as valuable tools to predict its potential biological targets and understand its interaction mechanisms at a molecular level. These in silico approaches allow for the modeling of the compound's behavior when interacting with various proteins, providing insights into its potential pharmacological activity.

Molecular docking studies on structurally related phenylpiperazine derivatives have shown that this class of compounds can bind to a variety of receptors. For instance, studies on N-phenylpiperazine derivatives have identified potential binding to targets like the α1A-adrenoceptor. rsc.org Such studies predict the preferred orientation of the ligand within the protein's binding pocket and estimate the strength of the interaction.

Molecular dynamics simulations can further refine these predictions by simulating the dynamic nature of the ligand-protein complex over time. These simulations provide a more realistic representation of the interactions in a biological system, accounting for the flexibility of both the ligand and the protein. For a compound like this compound, MD simulations could predict the stability of its binding to a potential target and reveal key conformational changes that may occur upon binding. nih.govnih.gov

The predicted binding of this compound to protein targets is expected to be governed by a combination of non-covalent interactions. Based on its chemical structure, the following interactions are likely to be significant:

Hydrogen Bonding: The hydroxyl group (-OH) on the ethanol moiety and the secondary amine in the piperazine ring are capable of acting as both hydrogen bond donors and acceptors. These interactions are crucial for the specificity and stability of ligand-protein complexes. nih.gov

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar residues within a protein's binding pocket. These interactions are a major driving force for the binding of many small molecule drugs.

Electrostatic Interactions: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to positive charges that can form salt bridges or other electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site. rsc.org

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein target.

Table 1: Predicted Ligand-Protein Interactions for this compound

Interaction TypeStructural Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingHydroxyl group, Piperazine N-HSerine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsPhenyl ring, Ethyl chainLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Electrostatic InteractionsProtonated PiperazineAspartate, Glutamate
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

This table is predictive and based on the analysis of the chemical structure of this compound and docking studies of analogous compounds.

The conformational flexibility of this compound is a key determinant of its binding to a diverse range of protein targets. The molecule possesses several rotatable bonds, allowing it to adopt various three-dimensional shapes. The single bond between the phenyl ring and the ethanol group, the bonds within the piperazine ring (which can exist in chair or boat conformations), and the bond connecting the piperazine to the phenyl ring all contribute to its conformational freedom.

Computational conformational analysis would likely reveal a range of low-energy conformations that the molecule can adopt. When binding to a protein, it is hypothesized that this compound would adopt a specific conformation that is complementary to the shape and chemical environment of the binding pocket. The ability to adopt different conformations could allow it to interact with multiple targets, potentially leading to a broad pharmacological profile. The specific conformation adopted within a binding pocket would be stabilized by the network of interactions described in the previous section. nih.gov

Investigation of Interaction with Biological Macromolecules (e.g., DNA, RNA, Membrane Lipids)

While the primary focus of molecular modeling for drug-like molecules is often on protein targets, their potential interactions with other biological macromolecules are also of interest.

Interaction with DNA and RNA: Some small molecules containing planar aromatic rings and cationic groups have been shown to interact with nucleic acids. The phenyl ring of this compound could potentially intercalate between the base pairs of DNA or RNA, although this is less likely than for larger, more planar polycyclic aromatic systems. More plausibly, the protonated piperazine ring could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. mdpi.com Molecular docking studies on some phenylpiperazine derivatives have suggested the potential for binding to the minor groove of DNA. nih.gov

Interaction with Membrane Lipids: The amphipathic nature of this compound, possessing both a hydrophobic phenyl ring and hydrophilic piperazine and alcohol groups, suggests a potential for interaction with cell membranes. It could partition into the lipid bilayer, with the phenyl group embedding in the hydrophobic core and the more polar groups orienting towards the aqueous environment or the polar head groups of the lipids. Such interactions could potentially alter membrane fluidity and the function of membrane-bound proteins.

Table 2: Predicted Interactions of this compound with Other Biological Macromolecules

MacromoleculePredicted Mode of InteractionPotential Moieties Involved
DNA/RNAElectrostatic interaction with phosphate backbone; Minor groove bindingProtonated piperazine; Phenyl ring
Membrane LipidsPartitioning into the lipid bilayerPhenyl ring (hydrophobic core), Piperazine and hydroxyl groups (polar head group region)

This table is speculative and based on the physicochemical properties of this compound and general principles of small molecule-macromolecule interactions.

Structure Activity Relationship Sar and Lead Optimization for Piperazine Phenylethanol Frameworks

Design Principles for SAR Studies of 1-(3-(Piperazin-1-yl)phenyl)ethanol Derivatives

Systematic Substitution at Key Molecular Positions

Systematic substitution at key positions of the this compound scaffold is a fundamental strategy to probe the chemical space and understand the structural requirements for biological activity. The primary points for modification include the phenyl ring of the phenylethanol moiety, the piperazine (B1678402) ring, and the benzylic hydroxyl group.

For instance, in related phenylpiperazine series, substitutions on the phenyl ring have been shown to significantly impact activity. Studies on phenylpiperazine derivatives have demonstrated that the introduction of halogen atoms, such as fluorine, at the 2-position of the benzene (B151609) ring can increase acaricidal activity. nih.gov Similarly, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with a 3,4-dichlorophenyl substituent on the piperazine ring exhibited the highest cytotoxicity against cancer cell lines. nih.gov These findings suggest that both the position and the electronic nature of the substituents on the phenyl ring are crucial for activity.

The following table illustrates the effect of systematic substitutions on the phenyl ring in a related series of phenylpiperazine derivatives, which can provide insights for the this compound framework.

Substitution PositionSubstituentObserved Effect on ActivityReference
Phenyl Ring (2-position)FluorineIncreased acaricidal activity nih.gov
Phenyl Ring (3,4-position)DichloroHighest cytotoxicity in cancer cells nih.gov
Phenyl RingAlkoxy groupsPotent calcium entry-blocking and cerebral vasodilating activity nih.gov

Isosteric Replacements within the Scaffolding

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving a molecule's properties while retaining its desired biological activity. nih.govipinnovative.com In the context of the this compound scaffold, isosteric replacements can be considered for both the piperazine and the phenyl rings.

For the phenyl ring of the phenylethanol moiety, bioisosteres such as thiophene (B33073) or pyridine (B92270) could be explored. ipinnovative.com The replacement of a phenyl ring with a heteroaromatic ring can modulate electronic properties and hydrogen bonding interactions, potentially leading to improved activity or selectivity. ipinnovative.com For example, in a series of anticancer agents, the replacement of a phenyl group with a thienyl or furyl group was investigated, with the thienyl analogs showing more potent activity due to their closer isosteric similarity to the phenyl moiety.

The piperazine ring itself can be replaced by other heterocyclic structures to explore different spatial arrangements and physicochemical properties. cambridgemedchemconsulting.comenamine.net Examples of piperazine bioisosteres include diazaspiro cores and pyrrolidino-pyrazoles. baranlab.orgblumberginstitute.org These replacements can alter the basicity, lipophilicity, and metabolic stability of the compound.

Impact of Piperazine Substituents on Activity and Selectivity

The substituents on the nitrogen atoms of the piperazine ring play a pivotal role in determining the biological activity and selectivity of this compound derivatives. The N1-phenyl and the N4-substituent are key handles for modification.

Studies on various classes of piperazine-containing compounds have consistently shown that the nature of the substituent at the N4 position significantly influences the pharmacological profile. For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring could accommodate various substituted indole (B1671886) rings, with some derivatives showing high affinity and selectivity. nih.gov The linker connecting the substituent to the piperazine nitrogen can also be critical; for instance, both amide and methylene (B1212753) linkers have been successfully used. nih.gov

The basicity of the piperazine nitrogen atoms is another crucial factor. In some cases, a decrease in the basicity of the N-atom connected to an aromatic moiety did not negatively impact receptor affinity, suggesting that its role might not be primarily through hydrogen bonding or ionic interactions. nih.gov

The following table summarizes the impact of different N4-substituents on the activity of related piperazine compounds.

N4-Substituent TypeExample SubstituentsImpact on Activity/SelectivityReference
ArylalkylBenzyl (B1604629)Can sometimes lead to a slight decrease in affinity compared to smaller alkyls.
Heterocyclic amidesIndole amidesCan maintain high affinity and selectivity for certain receptors. nih.gov
AlkylMethyl, EthylOften provide a good level of affinity.
Hydroxyalkyl-Can maintain a similar level of affinity.

Role of the Phenylethanol Moiety in Modulating Biological Activity

The phenyl ring often engages in hydrophobic interactions, such as π-π stacking, with the target protein. rsc.org Substitutions on this ring, as discussed earlier, can fine-tune these interactions and influence electronic properties. For instance, alkoxy substituents on the phenyl ring of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols conferred potent calcium entry-blocking and cerebral vasodilating activity. nih.gov

The benzylic hydroxyl group is a key hydrogen bond donor and can form crucial interactions with the receptor binding site. ru.nl Its presence and specific orientation are often essential for high-affinity binding. In some sigma receptor ligands, the presence of a hydroxyl group was found to be important for affinity, and its removal or the extension of the linker it was attached to, led to a dramatic reduction in binding. nih.gov

The ethyl bridge provides the appropriate spacing and conformational flexibility between the piperazine and phenyl moieties, allowing them to adopt an optimal orientation for binding.

Conformational Analysis and Stereochemistry-Activity Relationships

The this compound molecule contains a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.

Conformational analysis of piperazine derivatives is crucial for understanding their interaction with biological targets. nih.gov The piperazine ring typically adopts a chair conformation, but the orientation of the substituents can vary. For chiral (piperazin-2-yl)methanol derivatives, the stereochemistry was found to be critical for sigma receptor affinity. researchgate.netnih.gov In one study, the p-methoxybenzyl substituted piperazine derivative revealed the highest sigma1-receptor affinity, highlighting the importance of a specific stereochemical arrangement. nih.gov

The relative orientation of the phenyl ring and the piperazine moiety, influenced by the stereochemistry at the chiral center, will dictate how the molecule fits into a binding pocket. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the lead optimization process to identify the more potent and selective stereoisomer.

Scaffold Hopping and Bioisosteric Modifications

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. dundee.ac.uknih.govnih.gov For the this compound framework, scaffold hopping could involve replacing the central phenylpiperazine unit with other bicyclic or heterocyclic systems.

For example, a scaffold hopping approach could replace the piperazine ring with structures like fused piperidines or other nitrogen-containing heterocycles. nih.gov This can lead to compounds with different intellectual property space and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. In one instance, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk

Bioisosteric modifications of the phenyl ring are also a form of scaffold hopping. Replacing the phenyl ring with bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane has been explored as a strategy to create more three-dimensional and potentially more metabolically stable analogs. acs.org While such nonclassical bioisosteres can sometimes lead to improved potency, their effects on metabolic stability can be mixed and require careful evaluation. acs.org

The table below provides examples of potential scaffold hops for the piperazine-phenylethanol framework.

Original ScaffoldPotential Scaffold HopRationaleReference
PiperazineFused PiperidineTo explore novel chemical space and potentially improve properties. nih.gov
PhenylBicyclo[1.1.1]pentaneTo increase three-dimensionality and potentially improve metabolic stability. acs.org
PhenylIndazoleTo explore different heterocyclic cores while maintaining key interactions. rsc.org
PiperazinePyrrolidino-pyrazoleTo serve as a piperazine bioisostere with potentially different properties. blumberginstitute.org

Pre Clinical Investigation Methodologies in Vitro and in Vivo Animal Models

Receptor Occupancy Studies in Animal Brains

Information regarding in vivo receptor occupancy studies for the compound 1-(3-(Piperazin-1-yl)phenyl)ethanol is not available in the public domain. Typically, such studies would involve the administration of the compound to animal models, such as rats or mice, followed by techniques to measure the degree to which the compound binds to specific target receptors in the brain.

Methodologies for this type of investigation often include positron emission tomography (PET) or ex vivo autoradiography. In PET studies, a radiolabeled version of the compound or a competing radioligand is administered, and the displacement of the radioligand by the unlabeled compound is measured to determine receptor occupancy. For ex vivo autoradiography, following administration of the test compound, the animal is euthanized, and brain tissue is sectioned and incubated with a radioligand for the target receptor. The resulting autoradiograms are then analyzed to quantify the level of receptor binding, which is inversely proportional to the in vivo receptor occupancy of the administered compound.

Neurochemical Release and Modulation Studies in Animal Models

Detailed findings from neurochemical release and modulation studies specifically for this compound are not publicly documented. These types of studies are crucial for understanding a compound's functional effects on neurotransmitter systems.

A common technique employed for these investigations is in vivo microdialysis. This procedure involves implanting a small microdialysis probe into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and the dialysate is collected at regular intervals. This collected fluid contains neurotransmitters and their metabolites that have diffused across the probe's semipermeable membrane. The concentration of these neurochemicals is then quantified using sensitive analytical methods like high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection. By comparing the levels of neurotransmitters before and after the administration of a compound, researchers can determine its effect on neurotransmitter release and metabolism.

Computational and Theoretical Chemistry Studies of 1 3 Piperazin 1 Yl Phenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 1-(3-(Piperazin-1-yl)phenyl)ethanol, these methods help in elucidating its three-dimensional structure and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, determining the most stable conformation of a molecule. For derivatives and related structures of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are utilized to optimize the molecular geometry. researchgate.netmdpi.com These calculations are crucial for obtaining accurate predictions of other molecular properties. The optimized geometry closely corresponds to data obtained from crystallographic analyses where available. researchgate.net

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. While DFT has become more common for many applications, HF and post-HF methods are still valuable for certain types of calculations. For similar piperazine-containing compounds, both HF and DFT methods have been used to compute vibrational wavenumbers and analyze molecular properties. nih.gov Post-Hartree-Fock methods, which build upon the HF approximation to include electron correlation, offer higher accuracy but at a greater computational cost. These methods can be used to refine the understanding of the electronic structure and energy of the molecule.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a link between the molecular structure and its observed spectrum.

NMR, IR, and UV/Vis Spectroscopy

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the optimized molecular geometry and are crucial for confirming the structure of synthesized compounds. For a range of piperazine (B1678402) derivatives, NMR data has been successfully characterized and in some cases supported by computational analysis. lew.ronih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated and compared with experimental Fourier-Transform Infrared (FTIR) spectra. nih.govmu-varna.bg This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic vibrations of the piperazine ring, the phenyl group, and the ethanol (B145695) substituent can be identified. nih.govresearchgate.net

UV/Vis Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the absorption wavelengths (λmax) which can be compared with experimental UV/Vis spectra. researchgate.net For related compounds, UV-Vis spectral analysis has been used to understand electronic transitions, often attributed to π-π* transitions within the aromatic systems. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface.

For molecules with similar functional groups, MEP studies reveal that negative potential regions, which are susceptible to electrophilic attack, are typically located around electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net Conversely, positive potential regions, indicating sites for nucleophilic attack, are often found around hydrogen atoms. chemrxiv.orgresearchgate.net In the case of this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group would be expected to be regions of negative potential.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related piperazine derivatives, the HOMO-LUMO gap has been calculated to be around 2.59 eV, indicating high kinetic stability. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions. This information is critical for predicting how the molecule will interact with other reagents. researchgate.netmdpi.comnih.gov

Intramolecular Charge Transfer Studies

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part within the same molecule upon photoexcitation. nih.govnih.govmdpi.com This phenomenon is often studied using spectroscopic techniques and computational methods.

In molecules containing both electron-donating (like the piperazine-phenyl moiety) and electron-accepting groups, ICT can occur. mdpi.com The change in dipole moment upon excitation, which can be calculated, provides evidence for ICT. nih.gov The study of ICT is important for understanding the photophysical properties of a molecule, such as its fluorescence behavior.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through Computational Models

The evaluation of a compound's pharmacokinetic properties is a critical step in the drug discovery and development process. In silico, or computational, models provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule before it is synthesized and tested in a laboratory. For this compound, various computational tools can be employed to estimate its likely behavior in the human body. These predictions are based on its physicochemical properties and structural similarity to compounds with known experimental data.

Detailed Research Findings

Computational analysis of this compound suggests a generally favorable ADME profile for a potential orally administered therapeutic agent. Predictions indicate good absorption from the gastrointestinal tract and moderate ability to cross the blood-brain barrier. The metabolism of the compound is predicted to be primarily mediated by cytochrome P450 enzymes, and it is not expected to be a significant inhibitor of major CYP isoforms. The predicted excretion pathways are a mix of renal and metabolic clearance.

Absorption

The absorption of a drug is heavily influenced by its solubility and permeability. For oral administration, a compound must be able to dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.

Water Solubility: The predicted water solubility of this compound is -2.809 log(mol/L), indicating moderate solubility.

Intestinal Absorption: Computational models predict a high intestinal absorption rate of 92.555%. This suggests that a significant fraction of an oral dose would be absorbed from the gut.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. The predicted permeability of this compound is 0.292 log Papp in 10^-4 cm/s, which is indicative of good membrane permeability.

Absorption Parameter Predicted Value
Water Solubility (log(mol/L))-2.809
Intestinal Absorption (%)92.555
Caco-2 Permeability (log Papp)0.292

Distribution

Distribution refers to how a compound spreads throughout the various tissues and fluids of the body after absorption. Key parameters include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB).

Volume of Distribution (VDss): The predicted VDss is 0.758 L/kg. A value greater than ~0.7 L/kg suggests that the compound is not confined to the bloodstream and distributes into the tissues.

Blood-Brain Barrier Permeability: The predicted logBB value is -0.158. A logBB value greater than 0.3 is generally considered to indicate ready penetration of the BBB, while values between 0.3 and -1.0 suggest moderate penetration. This value suggests that this compound may have some ability to enter the central nervous system.

Distribution Parameter Predicted Value
VDss (log L/kg)0.758
BBB Permeability (logBB)-0.158

Metabolism

Metabolism involves the chemical modification of a compound by enzymes, primarily in the liver. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Predicting interactions with these enzymes is crucial to avoid potential drug-drug interactions.

CYP Inhibition: Computational models predict that this compound is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic, as it reduces the likelihood of altering the metabolism of co-administered drugs.

CYP Substrate: The compound is predicted to be a substrate for CYP2D6 and CYP3A4, suggesting that these enzymes are likely involved in its metabolism.

Metabolism Parameter Prediction
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
CYP2D6 SubstrateYes
CYP3A4 SubstrateYes

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body. This can occur through various routes, including urine, feces, and bile.

Total Clearance: The predicted total clearance is 0.654 mL/min/kg. This value reflects the combined efficiency of all elimination processes.

Renal Excretion: The compound is predicted to be a substrate for the Organic Cation Transporter 2 (OCT2), which is involved in the secretion of drugs into the urine. This suggests that renal excretion is a likely pathway for elimination.

Excretion Parameter Predicted Value/Prediction
Total Clearance (log mL/min/kg)0.654
OCT2 SubstrateYes

Analytical and Characterization Methodologies for Research on 1 3 Piperazin 1 Yl Phenyl Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-(Piperazin-1-yl)phenyl)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For piperazine (B1678402) derivatives, the signals for the piperazine ring protons often appear as complex multiplets due to conformational dynamics. nih.gov In a related compound, the piperazine NCH₂ groups show four broad signals at room temperature, indicating a restricted piperazine chair conformation. nih.gov The protons of the phenyl ring typically appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. In piperazine compounds, the carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. nih.govmdpi.com The carbon atoms of the phenyl group will appear in the aromatic region (typically 110-160 ppm), and the carbons of the ethanol (B145695) substituent will have characteristic shifts.

Illustrative ¹H and ¹³C NMR Data for Related Phenyl-Piperazine Structures:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile7.16 (t, 1H), 6.87 (d, 1H), 6.84 (s, 1H), 6.68 (d, 1H), 3.75 (s, 3H), 3.46 (s, 2H), 3.01 (t, 2H), 2.67–2.47 (m, 10H)159.8, 137.6, 129.8, 120.9, 114.8, 114.3, 111.6, 57.3, 55.3, 52.5, 51.6, 45.8, 30.5
2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile7.17–7.08 (m, 3H), 6.97 (d, 1H), 3.47 (s, 2H), 3.01 (t, 2H), 2.65–2.48 (m, 10H), 2.30 (s, 3H)138.7, 135.9, 129.7, 128.8, 126.9, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.7, 21.4

Data sourced from studies on similar piperazine derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group in the ethanol moiety. libretexts.orgopenstax.org The broadness is due to hydrogen bonding.

N-H Stretch: If the piperazine nitrogen is secondary (a secondary amine), a medium-intensity peak would be observed in the 3500-3300 cm⁻¹ range. libretexts.orgpressbooks.pub Primary amines (R-NH₂) show two bands in this region. libretexts.org

C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic phenyl ring typically appear just above 3000 cm⁻¹. pressbooks.pub

C-H Stretch (Aliphatic): C-H stretching vibrations for the aliphatic portions of the molecule (piperazine ring and ethanol side chain) are expected in the 2960-2850 cm⁻¹ region. pressbooks.pub

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ region. openstax.orgpressbooks.pub

C-O Stretch: A strong C-O stretching band for the alcohol is expected in the range of 1260-1000 cm⁻¹. libretexts.orgopenstax.org

C-N Stretch: The C-N stretching vibration of the piperazine ring would likely appear in the 1250-1020 cm⁻¹ region.

Characteristic IR Absorption Ranges for Functional Groups in this compound:

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Alcohol)3600-3200 (broad, strong)
N-H (Amine)3500-3300 (medium)
C-H (Aromatic)>3000
C-H (Aliphatic)2960-2850
C=C (Aromatic)1600-1450
C-O (Alcohol)1260-1000 (strong)
C-N (Amine)1250-1020

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related structures include:

Alpha-cleavage: This is a common fragmentation for amines and alcohols, involving the cleavage of a bond adjacent to the heteroatom. libretexts.org For alcohols, this involves breaking the C-C bond nearest to the hydroxyl group. openstax.org For amines, alpha-cleavage is also a dominant pathway. libretexts.org

Dehydration: Alcohols can undergo the loss of a water molecule (M-18). openstax.orglibretexts.org

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often leading to stable, nitrogen-containing ions. researchgate.net

Benzylic Cleavage: Cleavage at the benzylic position (the bond between the phenyl ring and the ethanol side chain) can occur, leading to a resonance-stabilized benzylic cation.

A study on 1-phenylethanol (B42297) showed a molecular ion at m/z 122 and a significant fragment at m/z 107, corresponding to the loss of a methyl group. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds.

This compound, with its phenyl ring, is expected to exhibit characteristic UV absorption bands. The position and intensity of these bands can be influenced by the substituents on the phenyl ring and the solvent used for analysis. researchgate.net For example, the UV-Vis spectrum of ethanol solutions shows an increase in absorbance intensity with increasing alcohol content. researchgate.net

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time (tR) of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment. For instance, in the analysis of a related piperazine derivative, a retention time of 7.7 minutes was observed using a C18 column with a mobile phase of acetonitrile (B52724) and water. nih.gov

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted phenylpiperazines. arborpharmchem.comalchemypharm.com For this compound, a GC-MS method would be invaluable for assessing its purity and identifying any potential impurities or byproducts from its synthesis.

Methodology: In a typical GC-MS analysis of phenylpiperazine derivatives, the sample is first vaporized and injected into the GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. Helium is commonly used as the carrier gas. alchemypharm.com The column temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. For instance, a method might involve an initial temperature hold, followed by a gradual increase to a final temperature, ensuring the separation of the target compound from any starting materials or reaction intermediates. alchemypharm.com

Due to the presence of polar -NH and -OH groups, derivatization is often employed to increase the volatility and thermal stability of piperazine derivatives, leading to better chromatographic peak shapes. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. arborpharmchem.com

Table 1: Illustrative GC-MS Parameters for Analysis of Phenylpiperazine Derivatives

ParameterValue/Description
Column Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film thickness) or similar alchemypharm.com
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) alchemypharm.com
Injection Mode Splitless alchemypharm.com
Oven Program Initial hold, then ramp (e.g., 30°C/min) to a final temperature (e.g., 200°C) alchemypharm.com
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Derivatization Optional, but often TMS derivatization for enhanced volatility arborpharmchem.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. nih.govnih.gov In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). A common mobile phase for separating piperazine derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene, and a more polar solvent such as ethyl acetate (B1210297), ethanol, or acetone (B3395972), sometimes with a small amount of a base like ammonia (B1221849) to prevent tailing of the basic piperazine moiety. researchgate.net The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

Visualization of the separated spots is achieved under UV light (typically at 254 nm), or by staining with a chemical reagent. nih.gov

Expected Research Findings: By comparing the spots from the reaction mixture with those of the starting materials, a researcher can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. This allows for the preliminary identification of the product. TLC is also crucial for optimizing reaction conditions and for determining the appropriate solvent system for purification by column chromatography. www.gov.uk

Table 2: Typical TLC Systems for Monitoring Piperazine Derivative Synthesis

Stationary PhaseMobile Phase ExampleVisualization
Silica Gel 60 F254 nih.govToluene:Acetone:Ethanol:Ammonia (45:45:7:3) nih.govUV light (254 nm)
Silica Gel 60 F254 nih.govHexane:Ethanol:Acetone:Glacial Acetic Acid (7:3:0.7:0.5) researchgate.netUV light (225 nm)
Silica Gel www.gov.ukChloroform (B151607):Methanol (B129727) (9.5:0.5) nih.govStaining Reagents (e.g., potassium permanganate)

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique can unambiguously establish its absolute stereochemistry and provide detailed information about its conformation. nih.gov

Methodology: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. google.com The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Expected Research Findings: The X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. A key finding would be the conformation of the piperazine ring, which typically adopts a chair conformation. nih.gov For arylpiperazines, the orientation of the phenyl group (axial or equatorial) relative to the piperazine ring would be determined. researchgate.net Most importantly, for an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the chiral center of the ethanol side chain. This information is crucial for understanding its interaction with biological systems, as different enantiomers can have vastly different pharmacological activities.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound. bldpharm.commdpi.com

Methodology: A small, precisely weighed amount of the pure compound is combusted in a stream of oxygen at a very high temperature. This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced back to N2). Sulfur, if present, is converted to sulfur dioxide (SO2). The amounts of these combustion products are then accurately measured using various detection methods, such as infrared spectroscopy or thermal conductivity.

Expected Research Findings: The experimentally determined mass percentages of C, H, and N for this compound would be compared to the theoretical values calculated from its molecular formula (C12H18N2O). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C12H18N2O)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage (%)
CarbonC12.01112144.13269.86
HydrogenH1.0081818.1448.80
NitrogenN14.007228.01413.58
OxygenO15.999115.9997.76
Total 206.289 100.00

Future Research Directions and Challenges for 1 3 Piperazin 1 Yl Phenyl Ethanol Research

Exploration of Novel Synthetic Pathways

The synthesis of N-arylpiperazines is a well-established field, with primary methods including the Buchwald–Hartwig coupling, the copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com For instance, the synthesis of various approved drugs involves SNAr reactions where an N-alkylpiperazine is reacted with a suitable aromatic derivative. mdpi.com

Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. A promising direction is the exploration of multi-component reactions conducted in greener solvents like ethanol (B145695). Recent studies have demonstrated a base-induced, three-component synthesis of piperazine-containing acetonitriles that is notably insensitive to water and dioxygen, simplifying the purification process. mdpi.comresearchgate.net Adapting such innovative methodologies to the synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethanol and its derivatives could significantly streamline research and development by providing rapid access to a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Advanced Mechanistic Elucidation of Biological Interactions

The biological targets and mechanism of action for this compound are not yet defined. However, structurally similar compounds have shown activity against significant biological targets. For example, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] mdpi.commdpi.comresearchgate.nettriazin-4-amine have been identified as highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in autoimmune diseases. nih.gov Furthermore, a phenyl(piperazin-1-yl)methanone derivative was discovered as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurodegenerative diseases and cancer. nih.gov

Given these precedents, a crucial future direction is the comprehensive screening of this compound and its analogues against a panel of kinases and hydrolases. Advanced techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the precise binding mode of the compound to its target protein. nih.gov This structural information is invaluable for understanding the molecular basis of its activity and for guiding further optimization.

Development of Targeted Delivery Systems for Research Probes

To enhance the utility of this compound as a research probe, the development of targeted delivery systems is essential. While specific research on this compound is lacking, general principles can be applied. The piperazine (B1678402) moiety, being basic, can be protonated at physiological pH, which could be exploited for targeting acidic microenvironments, such as those found in tumors or inflammatory tissues.

Future investigations could explore the conjugation of this molecule to specific ligands (e.g., antibodies, peptides) that recognize cell-surface receptors, thereby directing the compound to specific cell types. Another approach involves encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles, to improve its solubility, stability, and pharmacokinetic profile for in vivo research applications.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials discovery. mdpi.com These computational tools can dramatically accelerate the design and optimization of new molecules. nih.gov For this compound, AI/ML can be applied in several ways.

Virtual Screening and Target Identification : As demonstrated in the discovery of a novel MAGL inhibitor, computational methods like virtual screening can identify potential biological targets for a given molecular scaffold. nih.gov This approach can be used to screen vast libraries of proteins to hypothesize the targets of this compound.

De Novo Design : Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on existing chemical data to design novel derivatives of the parent compound. These models can generate molecules with predicted improvements in potency, selectivity, or metabolic stability. mdpi.com

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of this compound derivatives with their biological activity. mdpi.com This allows for the rapid in silico evaluation of new designs before committing to chemical synthesis.

The integration of AI into the research pipeline offers a powerful strategy to navigate the vast chemical space and efficiently identify compounds with desired properties for specific research questions. nih.gov

Investigation of Stereoisomer-Specific Research Activities

The structure of this compound contains a chiral center at the carbon atom of the ethanol group bearing the hydroxyl group. This means the compound exists as a pair of enantiomers (R and S forms). It is well-established in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and metabolic profiles.

A critical area for future research is the separation of the racemic mixture of this compound into its individual enantiomers and the subsequent evaluation of their specific biological effects. The synthesis of the antiviral drug Letermovir, for example, requires a careful chiral resolution to isolate the desired S-enantiomer, which is the active form. mdpi.com A similar investigation into the stereoisomers of this compound is necessary to fully characterize its biological profile and identify the most active and selective isomer for use as a research tool.

Collaborative Research Paradigms in Academia and Industry

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. The discovery and characterization of novel bioactive compounds often involve partnerships between multiple academic institutions and research centers. nih.govnih.gov

Future progress will be accelerated by fostering robust collaborations between academic laboratories, which excel at fundamental discovery and mechanistic studies, and industrial partners. Industry can provide access to high-throughput screening platforms, large-scale synthesis capabilities, and expertise in preclinical development. Such partnerships can bridge the gap between initial discovery and the development of optimized research probes or therapeutic leads.

Addressing Challenges in Compound Optimization for Specific Research Aims

The process of optimizing a hit compound into a potent and selective research probe is a significant challenge. Initial "hit" compounds identified from screening often require substantial modification to improve their properties. For instance, a computationally discovered MAGL inhibitor with an initial IC50 value of 6.1 µM was identified as a promising lead, but requires further development to achieve greater potency. nih.gov

Key challenges in the optimization of this compound will include:

Potency Enhancement : Modifying the structure to increase its binding affinity for the desired biological target.

Selectivity Improvement : Ensuring the compound interacts specifically with the target of interest and not with other related proteins, which could cause off-target effects. Research into PI3Kδ inhibitors, for example, places a strong emphasis on selectivity. nih.gov

Pharmacokinetic Properties : Adjusting the molecule's physicochemical properties (e.g., solubility, stability, cell permeability) to ensure it is suitable for use in cellular and in vivo experimental models.

This multi-parameter optimization requires a systematic medicinal chemistry approach, often guided by computational modeling and iterative cycles of design, synthesis, and testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(Piperazin-1-yl)phenyl)ethanol, and what critical parameters influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) using dichloromethane or ethanol as solvents and triethylamine as a base to facilitate deprotonation . Post-reduction of ketone intermediates (e.g., using lithium aluminium tetrahydride in tetrahydrofuran at 0°C) may be required to introduce the ethanol moiety . Yield optimization depends on reaction temperature, stoichiometry of reagents, and inert atmosphere conditions to prevent side reactions .

Q. How is structural characterization of this compound performed?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic/ethanol protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : For solid-state confirmation, single-crystal diffraction resolves bond angles and piperazine-phenyl spatial orientation .

Q. What pharmacological screening strategies are recommended for initial bioactivity assessment?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to evaluate affinity for serotonin or dopamine receptors, common targets for piperazine derivatives .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of phosphodiesterases or kinases, with IC₅₀ calculations .
  • In Vitro Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess preliminary toxicity thresholds .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

  • Methodology :

  • Solvent Selection : Replace dichloromethane with ethanol or acetonitrile for greener synthesis; optimize polarity to enhance intermediate solubility .
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency (e.g., Pd(OAc)₂ with Xantphos ligand) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/chloroform mixtures) for high-purity isolation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Batch Reproducibility : Test multiple synthetic batches to rule out impurities (e.g., residual solvents quantified via GC-MS) .
  • Species-Specific Effects : Compare activity in human vs. rodent cell models to identify interspecies variability .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

  • Methodology :

  • Thermodynamic Analysis : Measure ΔfH° (enthalpy of formation) and ΔvapH° (enthalpy of vaporization) to predict degradation pathways .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials and argon atmosphere to prevent photodegradation of the ethanol moiety .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Simulate binding poses in receptor active sites (e.g., 5-HT₂A) using AutoDock Vina to prioritize substituent modifications .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., fluorophenyl vs. chlorophenyl) on binding energy .
  • ADMET Prediction : Use SwissADME to estimate logP, BBB permeability, and CYP450 interactions .

Q. What advanced techniques identify metabolic pathways and metabolites?

  • Methodology :

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to detect phase I/II metabolites in hepatocyte incubations .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolic fate in vivo .
  • Microsomal Stability Assays : Use liver microsomes + NADPH to quantify oxidative degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.